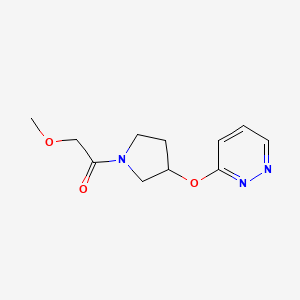

2-Methoxy-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-methoxy-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-16-8-11(15)14-6-4-9(7-14)17-10-3-2-5-12-13-10/h2-3,5,9H,4,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXCVBMKBZWNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)OC2=NN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone typically involves the following steps:

Formation of Pyridazin-3-yloxy Intermediate: The pyridazine ring is functionalized to introduce an oxygen atom at the 3-position, forming the pyridazin-3-yloxy intermediate.

Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors.

Coupling Reaction: The pyridazin-3-yloxy intermediate is coupled with the pyrrolidine ring using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include:

Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.

Continuous Flow Synthesis: A more efficient method where reactants are continuously fed into a reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to 2-Methoxy-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone exhibit promising anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that pyridazine derivatives can effectively target specific pathways involved in cell proliferation and survival, suggesting that this compound may have similar effects .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Research indicates that certain pyrrolidine-based compounds can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress. The involvement of this compound in these mechanisms is a subject of ongoing research, with preliminary findings suggesting potential benefits in models of Alzheimer's disease .

Anti-inflammatory Properties

Inflammation is a key factor in various chronic diseases, including cardiovascular diseases and diabetes. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and pathways. Studies on related pyridazine derivatives have revealed their efficacy in reducing inflammation in animal models, indicating that this compound may possess similar anti-inflammatory effects .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation. For instance, it could inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which is beneficial for cognitive enhancement .

Receptor Modulation

The interaction with various receptors, including those involved in neurotransmission and inflammation, is another proposed mechanism. This modulation can lead to enhanced neuroprotection and reduced inflammatory responses.

Case Study 1: Anticancer Research

A recent study explored the anticancer potential of pyridazine derivatives, including those structurally related to this compound. The results indicated a significant reduction in tumor size in treated groups compared to controls, highlighting the compound's potential as an anticancer agent .

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, administration of a pyrrolidine-based compound demonstrated improved memory retention and reduced neuronal loss compared to untreated controls. This suggests that compounds like this compound may offer protective benefits against neurodegeneration .

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

The compound’s pyrrolidine core is substituted at the 3-position with a pyridazin-3-yloxy group, distinguishing it from related derivatives. Pyridazine, a diazine with two adjacent nitrogen atoms, enhances polarity and hydrogen-bonding capacity compared to pyridine derivatives. Below is a comparison with structurally similar compounds:

Electronic and Physicochemical Properties

- Pyridazine vs. Pyridine : The pyridazine group in the target compound introduces two adjacent nitrogen atoms, increasing electron-withdrawing effects and polarity compared to pyridine derivatives like S831-0428 . This may enhance solubility in polar solvents and influence binding interactions in biological systems.

- Molecular Weight and Complexity : The target compound (249.27 g/mol) is simpler than S831-0428 (366.42 g/mol), which contains two pyridine rings and a bulkier substituent. This difference could impact pharmacokinetic properties such as membrane permeability .

- Methoxy Group: The methoxy-ethanone moiety is conserved across analogs, suggesting a shared role in stabilizing molecular conformation or participating in hydrophobic interactions .

Biological Activity

2-Methoxy-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a compound with potential therapeutic applications due to its unique structural features, which may confer significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 311.4 g/mol. The compound features a pyridazinyl moiety linked to a pyrrolidine ring, which is known to influence its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many pyrrolidine derivatives act as inhibitors of specific enzymes, potentially modulating pathways involved in inflammation and cancer progression.

- Receptor Modulation : The interaction with various receptors, including those in the central nervous system, suggests potential neuropharmacological effects.

Pharmacological Effects

Studies have highlighted several pharmacological effects associated with this compound:

- Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.

- Antitumor Effects : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a potential role in oncology.

- Neuroprotective Properties : Evidence points towards neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study conducted on a series of pyrrolidine derivatives revealed that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuropharmacological Effects

In a preclinical model assessing the neuroprotective effects of pyrrolidine derivatives, one study demonstrated that these compounds could reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. The findings suggest that the compound may exert protective effects on neuronal cells.

Data Tables

Q & A

Q. What are the primary synthetic strategies for 2-Methoxy-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone, and how are reaction conditions optimized?

The synthesis typically involves constructing the pyrrolidine ring via cyclization of amines and carbonyl compounds, followed by introducing the pyridazin-3-yloxy and methoxy substituents. Key steps include:

- Pyrrolidine formation : Cyclization using formaldehyde or aldehydes under basic conditions .

- Coupling reactions : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) link the pyridazine moiety to the pyrrolidine ring .

- Optimization : Solvents (e.g., DMF), inert atmospheres, and microwave-assisted synthesis improve yield and purity . Purification often employs chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Structural elucidation requires:

- X-ray diffraction (XRD) : Resolves dihedral angles between aromatic rings and hydrogen-bonding interactions in the crystal lattice .

- NMR spectroscopy : Assigns proton environments (e.g., methoxy group at δ ~3.3 ppm, pyridazine protons at δ 7.5–8.5 ppm) .

- Mass spectrometry : Confirms molecular weight (C₁₃H₁₆N₄O₃, MW 292.3 g/mol) .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of pyridazine and pyrrolidine moieties?

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalyst screening : Palladium-based catalysts or organocatalysts enhance coupling efficiency .

- Temperature control : Maintaining 60–80°C prevents decomposition of reactive intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility .

Q. What methodologies resolve contradictions in reported pharmacological activity data?

Discrepancies may arise from assay variability or impurities. Solutions include:

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

- Structural analogs : Test derivatives to isolate structure-activity relationships (SAR) .

- Purity verification : HPLC-MS ensures ≥95% purity before biological testing .

Q. How is molecular docking applied to predict the compound’s biological targets?

Computational workflows involve:

- Target selection : Prioritize kinases or GPCRs based on pyridazine/pyrrolidine motifs .

- Docking software : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds with catalytic lysine residues) .

- Validation : Compare predicted binding affinities with experimental IC₅₀ values .

Q. What strategies guide SAR studies for enhancing binding affinity?

Focus on functional group modifications:

- Methoxy group replacement : Substitute with halogens or bulkier alkoxy groups to probe steric effects .

- Pyrrolidine ring modification : Introduce sp³-hybridized carbons or heteroatoms to alter conformational flexibility .

- Pyridazine substitution : Test electron-withdrawing groups (e.g., -CN) to modulate electronic properties .

Q. How are contradictions in spectral data (e.g., NMR vs. XRD) resolved?

Discrepancies between solution-state (NMR) and solid-state (XRD) data require:

- Dynamic NMR : Assess rotational barriers of flexible groups (e.g., methoxy) .

- DFT calculations : Compare experimental XRD bond lengths/angles with theoretical models .

Q. What computational models predict solubility and stability under physiological conditions?

Tools include:

- COSMO-RS : Estimates solubility in water and biorelevant media (e.g., FaSSIF) .

- Molecular dynamics (MD) : Simulates degradation pathways (e.g., hydrolysis of the ethanone group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.